molecular formula C4H5N3O2 B7870693 3-azidooxolan-2-one

3-azidooxolan-2-one

Cat. No.: B7870693
M. Wt: 127.10 g/mol
InChI Key: NJGMCOSYZCPHMK-UHFFFAOYSA-N
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Description

3-azidooxolan-2-one: is an organic compound characterized by the presence of an azide group attached to a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azidooxolan-2-one typically involves the reaction of tetrahydrofuran derivatives with azide sources. One common method includes the reaction of (S)-3-hydroxytetrahydrofuran with sulfonyl chloride in the presence of 4-dimethylaminopyridine and triethylamine to form a sulfonate intermediate. This intermediate is then reacted with sodium azide to produce this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of high-purity reagents to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-azidooxolan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, forming triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

    Reduction Reactions: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.

    Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products:

    Substitution Reactions: Formation of substituted tetrahydrofuran derivatives.

    Reduction Reactions: Formation of tetrahydrofuran-2-one with an amine group.

    Cycloaddition Reactions: Formation of triazole derivatives.

Scientific Research Applications

3-azidooxolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of triazoles through click chemistry.

    Biology: Utilized in the modification of biomolecules for labeling and tracking purposes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-azidooxolan-2-one primarily involves its reactivity as an azide compound. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is widely used in click chemistry. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and the modification of biomolecules.

Comparison with Similar Compounds

    3-Azido-1,2,4-triazine: Another azide-containing compound with similar reactivity but different structural features.

    3-Azido-2,3-dideoxythymidine (Zidovudine): An antiviral drug that also contains an azide group and is used in the treatment of HIV.

Uniqueness: 3-azidooxolan-2-one is unique due to its tetrahydrofuran ring structure, which imparts different chemical properties compared to other azide-containing compounds. This structural feature allows for unique reactivity and applications, particularly in the synthesis of heterocyclic compounds and the modification of biomolecules.

Properties

IUPAC Name

3-azidooxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-6-3-1-2-9-4(3)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJGMCOSYZCPHMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

1.56 g (10 mmol) of 2-bromo-γ-butyrolactone are dissolved in 2 ml of dimethylformamide and treated at 0° C. with 612 mg (12.5 mmol) of lithium azide. The mixture is stirred at room temperature for 2 h, treated with water and extracted three times with methylene chloride. The combined organic phases are washed three times with water, dried over sodium sulphate and concentrated. 1.10 g (86.6% of theory) of the title compound are obtained.
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Synthesis routes and methods II

Procedure details

1.56 g (10 mmol) of 2-bromo-,γ-butyrolactone are dissolved in 2 ml of dimethylformamide, and 612 mg (12.5 mmol) of lithium azide are added at 0° C. The mixture is stirred at room temperature for 2 hours, water is added and the mixture is extracted three times with methylene chloride. The combined organic phases are washed three times with water, dried over sodium sulphate and concentrated. 1.10 g (86.6% of theory) of the title compound are obtained.
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2 mL
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612 mg
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